Cas no 1805936-47-3 (Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)

Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate is a brominated pyridine derivative featuring a difluoromethyl group and an ester functionality. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The presence of the bromine atom at the 4-position enhances its reactivity for cross-coupling reactions, such as Suzuki or Stille couplings, enabling further structural diversification. The difluoromethyl group contributes to metabolic stability and bioavailability, making it valuable in drug discovery. The ester moiety allows for straightforward derivatization into acids or amides. Its well-defined structure and high purity ensure consistent performance in synthetic applications.
Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate structure
1805936-47-3 structure
Product Name:Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate
CAS No:1805936-47-3
MF:C10H10BrF2NO2
MW:294.092709064484
CID:4864014
Update Time:2025-06-09

Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate
    • Inchi: 1S/C10H10BrF2NO2/c1-3-16-10(15)6-7(11)5(2)4-14-8(6)9(12)13/h4,9H,3H2,1-2H3
    • InChI Key: UHYXDQJQLOFPFM-UHFFFAOYSA-N
    • SMILES: BrC1C(C)=CN=C(C(F)F)C=1C(=O)OCC

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 253
  • XLogP3: 2.8
  • Topological Polar Surface Area: 39.2

Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029056651-1g
Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate
1805936-47-3 97%
1g
$1,549.60 2022-04-01

Additional information on Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate

Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate (CAS No. 1805936-47-3): A Versatile Intermediate in Modern Pharmaceutical Synthesis

Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate, identified by its CAS number 1805936-47-3, is a significant compound in the realm of pharmaceutical chemistry. This pyridine derivative features a unique structural motif that makes it a valuable intermediate in the synthesis of various bioactive molecules. The presence of both bromine and difluoromethyl substituents on the pyridine ring enhances its reactivity, enabling diverse functionalization pathways that are crucial for developing novel therapeutic agents.

The compound's structure, characterized by a carboxylate ester group at the 3-position and a methyl group at the 5-position, contributes to its versatility in synthetic applications. The ester functionality allows for further derivatization, such as hydrolysis to yield a free carboxylic acid or amidation to form amides, which are common in drug design. Additionally, the bromine atom at the 4-position serves as a handle for cross-coupling reactions, including Suzuki, Heck, and Buchwald-Hartwig couplings, which are pivotal in constructing complex molecular frameworks.

Recent advancements in medicinal chemistry have highlighted the importance of fluorinated pyridines in drug development. The incorporation of fluorine atoms, particularly in the form of difluoromethyl groups, has been shown to improve metabolic stability, binding affinity, and pharmacokinetic properties of small molecule drugs. In this context, Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate emerges as a promising building block for designing next-generation pharmaceuticals. Its ability to serve as a precursor for multiple classes of bioactive compounds makes it an indispensable tool in synthetic organic chemistry.

One notable application of this compound is in the synthesis of kinase inhibitors, which are widely used to treat cancers and inflammatory diseases. The pyridine scaffold is a common feature in many kinase inhibitors due to its ability to interact with the ATP-binding pocket of these enzymes. By leveraging the reactivity of Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate, chemists can rapidly construct novel analogs with optimized binding properties. For instance, recent studies have demonstrated its utility in generating pyridine-based inhibitors that exhibit enhanced selectivity and potency against specific kinases.

The difluoromethyl group in Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate also plays a critical role in modulating drug-like properties. Fluorinated compounds often exhibit improved pharmacokinetic profiles due to their increased lipophilicity and resistance to metabolic degradation. This characteristic has been exploited in the design of antiviral and anticancer agents, where fluorinated pyridines contribute to sustained drug efficacy. The compound's versatility allows for the exploration of diverse structural modifications, enabling researchers to fine-tune its pharmacological attributes.

In addition to its role in kinase inhibition, Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate has found applications in the synthesis of central nervous system (CNS) drugs. Pyridine derivatives are known for their ability to cross the blood-brain barrier, making them suitable candidates for treating neurological disorders. The bromine substituent facilitates further functionalization via transition metal-catalyzed reactions, allowing for the introduction of pharmacophores that enhance CNS penetration. Recent research has explored its use in developing novel antipsychotics and antidepressants.

The compound's utility extends beyond small molecule drug synthesis; it also serves as a key intermediate in materials science and agrochemical research. For instance, fluorinated pyridines have been employed in designing advanced materials with unique electronic properties. These materials find applications in organic electronics, such as light-emitting diodes (LEDs) and photovoltaic cells. Similarly, in agrochemistry, Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate has been used to synthesize novel pesticides with improved efficacy and environmental compatibility.

The synthesis of Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate typically involves multi-step organic transformations that highlight modern synthetic methodologies. Key steps often include bromination of a precursor pyridine derivative followed by protection-deprotection strategies to install the ester group. The introduction of the difluoromethyl group is commonly achieved through metal-catalyzed cross-coupling reactions or direct fluorination techniques. These synthetic routes underscore the compound's importance as a synthetic intermediate and demonstrate the sophistication of contemporary organic chemistry.

In conclusion, Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate (CAS No. 1805936-47-3) is a multifaceted compound with broad applications across pharmaceuticals, materials science, and agrochemistry. Its unique structural features—comprising bromine and difluoromethyl substituents—make it an invaluable building block for constructing bioactive molecules with enhanced pharmacological properties. As research continues to uncover new therapeutic targets and advanced materials, this compound will undoubtedly remain at the forefront of synthetic chemistry innovation.

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